5-(benzyloxy)-N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
5-(benzyloxy)-N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyran ring, a benzyloxy group, and a dimethoxyphenyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dimethoxyphenyl groups may play a role in binding to these targets, while the pyran ring may influence the compound’s overall stability and reactivity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,5-dimethoxyamphetamine: Shares the dimethoxyphenyl group but differs in its overall structure and pharmacological properties.
2,5-dimethoxy-4-ethylamphetamine: Another compound with a dimethoxyphenyl group, used in different research contexts.
Uniqueness
5-(benzyloxy)-N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyran-2-carboxamide is unique due to its combination of a pyran ring, benzyloxy group, and dimethoxyphenyl group. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H19NO6 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide |
InChI |
InChI=1S/C21H19NO6/c1-25-15-8-9-18(26-2)16(10-15)22-21(24)19-11-17(23)20(13-28-19)27-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,22,24) |
InChI Key |
YINSASRHQQWYAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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